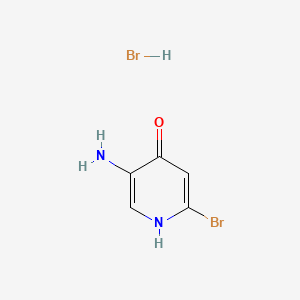
5-Amino-2-bromopyridin-4-ol hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-bromopyridin-4-ol hydrobromide is a chemical compound with the molecular formula C5H6Br2N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
The synthesis of 5-Amino-2-bromopyridin-4-ol hydrobromide typically involves the bromination of 2-amino-4-hydroxypyridine followed by the formation of the hydrobromide salt. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent. Industrial production methods may involve more scalable and efficient processes, but specific details are often proprietary.
Analyse Chemischer Reaktionen
5-Amino-2-bromopyridin-4-ol hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The amino and hydroxyl groups can participate in oxidation and reduction reactions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-bromopyridin-4-ol hydrobromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Amino-2-bromopyridin-4-ol hydrobromide involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
2-Amino-5-bromopyridine: Another brominated pyridine derivative with similar properties.
2-Amino-4-bromopyridine: Differing in the position of the bromine atom.
2-Amino-5-chloropyridine: A chlorinated analogue with different reactivity.
5-Amino-2-bromopyridin-4-ol hydrobromide is unique due to the presence of both amino and hydroxyl groups, which can participate in a wider range of chemical reactions and interactions compared to its analogues .
Eigenschaften
Molekularformel |
C5H6Br2N2O |
|---|---|
Molekulargewicht |
269.92 g/mol |
IUPAC-Name |
5-amino-2-bromo-1H-pyridin-4-one;hydrobromide |
InChI |
InChI=1S/C5H5BrN2O.BrH/c6-5-1-4(9)3(7)2-8-5;/h1-2H,7H2,(H,8,9);1H |
InChI-Schlüssel |
OVHSWNVRBLFGPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC=C(C1=O)N)Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol;hydrochloride](/img/structure/B13482179.png)
![1-[(2R)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B13482186.png)




![Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate](/img/structure/B13482215.png)



![1-[(Naphthalen-2-yl)methyl]piperazine dihydrochloride](/img/structure/B13482247.png)

![7-(4-Bromophenoxy)-4-[(tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid](/img/structure/B13482264.png)
